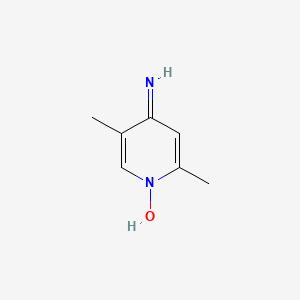

2,5-Dimethyl-4-pyridinamine 1-oxide

Descripción

2,5-Dimethyl-4-pyridinamine 1-oxide is a heterocyclic compound belonging to the pyridine N-oxide family. Its structure features a pyridine ring substituted with methyl groups at the 2- and 5-positions, an amine group at the 4-position, and an oxygen atom at the 1-position (N-oxide group). This unique arrangement confers distinct electronic and steric properties, making it valuable in coordination chemistry, catalysis, and pharmaceutical research .

Synthesis: The compound is synthesized via oxidation of its precursor, 2,5-dimethyl-4-aminopyridine, using selenium dioxide (SeO₂) in the presence of a peroxide (e.g., tert-butyl hydroperoxide, TBHP). Key steps include:

Reaction optimization by varying solvents (e.g., chloroform, ethanol) and peroxide types.

Purification via silica gel column chromatography after extraction with CHCl₃ .

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Chloroform | 78 |

| Peroxide | TBHP | 82 |

| Molar ratio (SM:SeO₂) | 1:1.2 | 85 |

Propiedades

Número CAS |

89943-06-6 |

|---|---|

Fórmula molecular |

C7H10N2O |

Peso molecular |

138.17 g/mol |

Nombre IUPAC |

1-hydroxy-2,5-dimethylpyridin-4-imine |

InChI |

InChI=1S/C7H10N2O/c1-5-4-9(10)6(2)3-7(5)8/h3-4,8,10H,1-2H3 |

Clave InChI |

AVHVEAHLIIHSCK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=N)C(=CN1O)C |

SMILES canónico |

CC1=CC(=N)C(=CN1O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

A. 4-Aminopyridine 1-oxide

- Structure : Lacks methyl groups at 2- and 5-positions.

- Synthesis : Typically uses hydrogen peroxide (H₂O₂) in acetic acid instead of SeO₂/TBHP.

- Reactivity : Lower steric hindrance allows faster nucleophilic substitution but reduced thermal stability compared to 2,5-dimethyl derivative .

B. 2,6-Lutidine 1-oxide

- Applications : Primarily a ligand in metal complexes. Less basic than 2,5-dimethyl-4-pyridinamine 1-oxide due to the absence of an electron-donating amine group.

C. Lepidine 1-oxide (4-Methylquinoline 1-oxide)

- Structure: Quinoline-based N-oxide with a methyl group at the 4-position.

- Synthesis : Requires harsher conditions (e.g., higher SeO₂ ratios) due to aromatic ring rigidity. Lower yield (60–65%) compared to pyridine-based analogues .

Reactivity and Stability

| Compound | Oxidation Stability | Nucleophilic Reactivity | Thermal Decomposition (°C) |

|---|---|---|---|

| 2,5-Dimethyl-4-pyridinamine 1-oxide | High | Moderate | 220–225 |

| 4-Aminopyridine 1-oxide | Moderate | High | 190–195 |

| 2,6-Lutidine 1-oxide | High | Low | 240–245 |

Key Findings :

- The methyl groups in 2,5-dimethyl-4-pyridinamine 1-oxide enhance steric protection of the N-oxide group, improving thermal stability over non-methylated analogues.

- The amine group at the 4-position increases electron density, making it more reactive in coordination chemistry than 2,6-lutidine 1-oxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.